![molecular formula C16H10F3NO B1325428 2-(4-Cyanophenyl)-4'-trifluoromethylacetophenone CAS No. 898784-59-3](/img/structure/B1325428.png)
2-(4-Cyanophenyl)-4'-trifluoromethylacetophenone
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Overview
Description
The compound is a derivative of cyanophenylacetic acid, which is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff .
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions, employing various substrates like aldehydes, malononitrile, and different amines in the presence of catalysts such as triethylamine.Molecular Structure Analysis
The molecular structure of similar compounds is characterized by intricate hydrogen bonding patterns and molecular conformations, as revealed through X-ray diffraction and computational studies.Chemical Reactions Analysis
Compounds like this undergo a variety of chemical reactions, including cyclizations, formylations, and Schiff base formations, leading to a wide range of heterocyclic compounds with potential biological activities .Scientific Research Applications
Synthesis of Pharmacologically Active Diazines
The compound serves as a precursor in the synthesis of diazine-based pharmaceuticals. Diazines are crucial for a wide range of pharmacological applications, including anticancer, antibacterial, and antiviral activities. The cyanophenyl group can be used to create substituted diazines, which are reported to exhibit a variety of biological activities .
Development of Antimicrobial Agents
Research indicates that derivatives of cyanophenyl compounds can be effective in creating antimicrobial agents. These compounds have shown potential in combating various bacterial strains, which is crucial in the development of new antibiotics .
Metal Complexes for Biological Applications
Metal complexes involving cyanophenyl moieties have been synthesized and characterized. These complexes have potential applications in the field of biologically active multi-functional adducts, which can be used in various therapeutic and diagnostic applications .
Enzyme Reaction Studies
4-Cyanophenyl derivatives are utilized in investigating enzyme-catalyzed reactions. This research is fundamental in understanding biochemical and physiological processes, which can lead to the development of enzyme inhibitors or activators for therapeutic use .
Antiretroviral Research
A group of aryl-2-[(4-cyanophenyl)amino]-4-pyrimidinone hydrazones, synthesized from cyanophenyl compounds, have been reported as potent mononucleoside reverse transcriptase inhibitors. This application is particularly relevant in the context of HIV treatment .
Cancer Treatment Research
Cyanophenyl derivatives are being explored for their potential use in cancer treatment. Their ability to interact with various biological targets makes them valuable in the design of new anticancer drugs .
Cardiovascular Therapeutics
Compounds containing the cyanophenyl group have been studied for their cardiovascular therapeutic potential. They are being researched for their ability to act as cardiovascular agents and antihypertensive drugs .
Mechanism of Action
While specific information on the mechanism of action for this compound is not available, similar compounds have been found to inhibit phosphodiesterase 4 (PDE4), leading to elevated levels of cyclic adenosine monophosphate (cAMP). This suppresses the release of pro-inflammatory mediators such as TNF-alpha and various interleukins .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO/c17-16(18,19)14-7-5-13(6-8-14)15(21)9-11-1-3-12(10-20)4-2-11/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNGJBPVDZSFMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)C(F)(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642338 |
Source
|
Record name | 4-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyanophenyl)-4'-trifluoromethylacetophenone | |
CAS RN |
898784-59-3 |
Source
|
Record name | 4-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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